3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid
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Overview
Description
3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid is a chemical compound with a complex structure that includes a bicyclic heptane ring system and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane with an appropriate oxidizing agent to introduce the carboxylic acid group. Common methods include:
Oxidation of the corresponding alcohol: The alcohol precursor can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of esters: The ester derivative of the compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods: In an industrial setting, the compound is likely produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as KMnO₄, H₂CrO₄, and hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as halides or alkoxides, along with suitable solvents, are used in substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Corresponding alcohol or aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound may be used in biochemical studies to understand enzyme-substrate interactions.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Bornyl acetate: A related compound with similar bicyclic structure but different functional groups.
Camphor: Another bicyclic compound with applications in medicine and industry.
Uniqueness: 3-[(1,7,7-Trimethyl-2-bicyclo[22
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Properties
IUPAC Name |
3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-12(2)9-4-6-13(12,3)10(8-9)16-7-5-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBOCFUHZQXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCCC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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